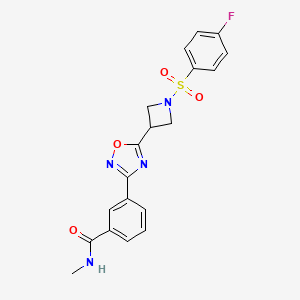
N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide typically involves the following steps:
-
Formation of Thiazolidine Ring: : The thiazolidine ring can be synthesized by the reaction of a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylthiol can react with 2-bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid to form the thiazolidine ring.
-
Amidation Reaction: : The carboxylic acid group of the thiazolidine intermediate is then converted to the corresponding amide by reacting with an amine, such as ammonia or a primary amine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene ring in N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones.
-
Reduction: : The compound can be reduced at various sites, including the carbonyl group of the amide, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the amide group may produce primary amines.
Scientific Research Applications
N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
-
Industry: : It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)-2-phenylthiazolidine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and physical properties.
N-(furan-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide: Contains a furan ring instead of a thiophene ring, which may influence its reactivity and interactions with biological targets.
Uniqueness
N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide is unique due to the presence of both a thiophene ring and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
N-thiophen-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS2/c16-15(17,18)11-5-3-10(4-6-11)13-20(7-9-23-13)14(21)19-12-2-1-8-22-12/h1-6,8,13H,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKNLTYIBSXTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NC2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2717839.png)
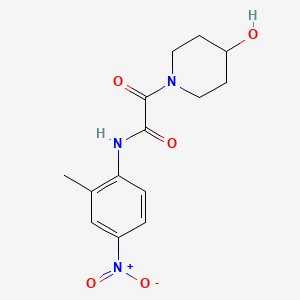
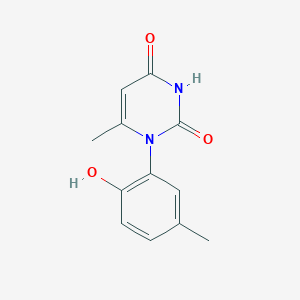
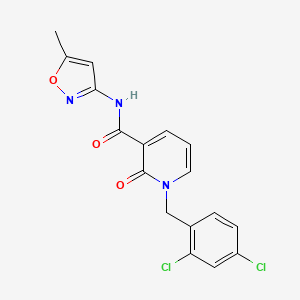
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)
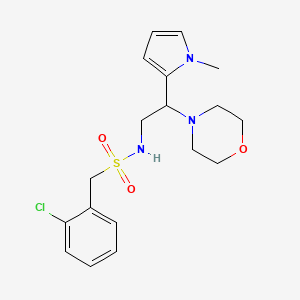
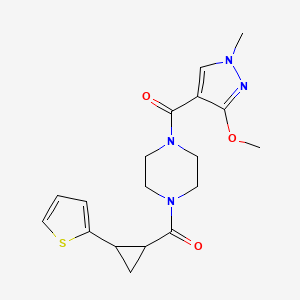
![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)

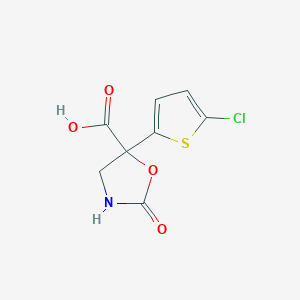
![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)
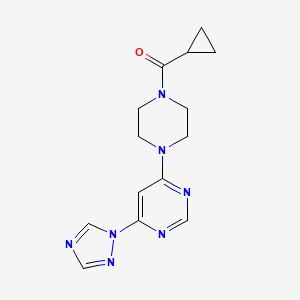
![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)
